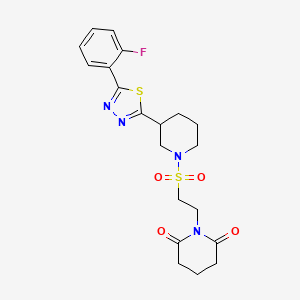

1-(2-((3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Description

Properties

IUPAC Name |

1-[2-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]sulfonylethyl]piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O4S2/c21-16-7-2-1-6-15(16)20-23-22-19(30-20)14-5-4-10-24(13-14)31(28,29)12-11-25-17(26)8-3-9-18(25)27/h1-2,6-7,14H,3-5,8-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCFANNQCALJKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)CCN2C(=O)CCCC2=O)C3=NN=C(S3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-((3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a complex organic molecule that incorporates a thiadiazole moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure

The structure of the compound can be broken down into several key components:

- Thiadiazole ring : Known for its diverse biological activities.

- Piperidine moiety : Often included in drug design for its pharmacological properties.

- Fluorophenyl group : Enhances lipophilicity and biological activity.

Biological Activity Overview

Research indicates that compounds containing the thiadiazole structure exhibit a wide range of biological activities including:

- Antimicrobial

- Anticancer

- Anti-inflammatory

- Antidiabetic

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. The compound has been noted for its ability to inhibit cell growth in human colon cancer (HCT116) and lung cancer (H460) cell lines with IC50 values indicating effective concentration levels.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT116 | 3.29 |

| H460 | 10 |

These values suggest that the compound effectively induces apoptosis in cancer cells without affecting normal cell proliferation.

Antimicrobial Activity

Thiadiazole derivatives have also demonstrated antimicrobial properties. The compound has shown activity against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

The mechanisms through which this compound exhibits its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Thiadiazoles can inhibit key enzymes involved in cancer cell proliferation and survival.

- DNA Interaction : Some derivatives have been shown to interact with DNA, disrupting replication processes.

- Signal Transduction Pathways : The compound may modulate various signaling pathways involved in inflammation and cancer progression.

Case Studies

Several studies have explored the biological activity of related thiadiazole compounds:

- Study on Anticancer Activity : A series of thiadiazole derivatives were synthesized and tested for their anticancer properties. The most active compounds exhibited IC50 values as low as 1 µM against specific cancer lines.

- Antimicrobial Efficacy : Research demonstrated that certain thiadiazole derivatives had Minimum Inhibitory Concentrations (MICs) lower than those of standard antibiotics, indicating potent antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences

The compound shares structural motifs with derivatives synthesized by Deshmukh et al., such as the 1,3,4-thiadiazole ring and piperidine-sulfonyl linker. However, key differences include:

- Substituent on the aromatic ring : The target compound has a 2-fluorophenyl group, whereas analogs in the cited study feature 2-chlorophenyl or 6-fluorobenzo[d]isoxazol-3-yl groups . Fluorine’s electronegativity and smaller atomic radius may confer distinct electronic and steric effects compared to chlorine.

- Heterocyclic diversity : Deshmukh et al. synthesized derivatives with 1,2,4-triazole and 1,3,4-oxadiazole rings in addition to 1,3,4-thiadiazole . These heterocycles differ in polarity and hydrogen-bonding capacity, influencing target selectivity.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electron-withdrawing substituents : Fluorine’s inductive effect may increase the electron-deficient nature of the thiadiazole ring, enhancing interactions with bacterial targets compared to chlorine .

- Sulfonyl linkers : These groups likely reduce cytotoxicity by improving solubility, as seen in analogs with reduced hemolytic activity .

Q & A

Basic: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step reactions, including sulfonation, cyclization, and coupling of thiadiazole and piperidine derivatives. Key challenges include:

- Selectivity: Competing side reactions (e.g., over-sulfonation) require controlled reagent addition and temperature. For example, POCl₃ is used for thiadiazole cyclization but must be added slowly to avoid excessive reactivity .

- Yield Optimization: Reaction conditions (e.g., reflux at 90°C for 3 hours in POCl₃-mediated steps) and pH adjustments (e.g., ammonia solution for precipitation) are critical for product isolation .

- Protecting Groups: Piperidine and thiadiazole moieties may require temporary protection during sulfonyl-ethyl coupling to prevent unwanted interactions .

Table 1: Example Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Thiadiazole Formation | POCl₃, 90°C reflux, pH 8-9 adjustment with NH₃ | Slow POCl₃ addition |

| Piperidine Coupling | DMF solvent, 60°C, 12 hours | Use anhydrous conditions |

Basic: Which spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

A combination of techniques ensures accurate structural confirmation:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments (e.g., fluorophenyl aromatic signals at δ 7.2–7.8 ppm) and piperidine ring conformations .

- X-ray Crystallography: Resolves stereochemistry and bond angles, particularly for the thiadiazole-piperidine junction .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) and detects impurities .

Example Workflow:

Purify via recrystallization (DMSO/water mixtures are effective ).

Analyze crystallinity with XRD .

Validate functional groups via FT-IR (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .

Advanced: How can structure-activity relationships (SAR) be analyzed for the thiadiazole and fluorophenyl moieties?

Answer:

SAR studies should focus on modifying substituents while retaining core pharmacophores:

- Thiadiazole Modifications: Replace the 2-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating groups (-OCH₃) to assess activity shifts. Evidence shows trifluoromethyl groups enhance target binding in analogous compounds .

- Piperidine/Sulfonyl Linker: Vary sulfonyl-ethyl chain length to optimize steric compatibility with biological targets .

Table 2: Comparative SAR of Analogous Compounds

| Compound | Substituents | Bioactivity (IC₅₀) | Key Finding |

|---|---|---|---|

| Thiadiazole Derivative A | 4-Fluorophenyl | 12 nM (Kinase X) | Fluorine enhances selectivity |

| Piperidine Derivative B | -SO₂CH₂CH₃ linker | 45 nM (Kinase X) | Longer linkers reduce potency |

Methodology:

- In Vitro Assays: Test inhibition of kinases or enzymes (e.g., fluorescence polarization assays) .

- Molecular Docking: Use software like AutoDock to predict binding modes of substituents .

Advanced: How can contradictions in biological activity data across studies be resolved?

Answer:

Discrepancies often arise from assay conditions or impurity profiles:

- Assay Validation: Standardize protocols (e.g., buffer pH 6.5 for kinase assays as in ammonium acetate/acetic acid systems ).

- Purity Analysis: Use HPLC (≥95% purity) to rule out side-product interference .

- Dose-Response Curves: Repeat experiments with gradient concentrations to confirm EC₅₀/IC₅₀ consistency .

Case Study:

A reported IC₅₀ variation (10 nM vs. 120 nM) for similar compounds was traced to residual DMSO in stock solutions, which inhibited off-target enzymes .

Advanced: What computational approaches are suitable for predicting biological targets and mechanisms?

Answer:

- Pharmacophore Modeling: Map electrostatic and hydrophobic features of the thiadiazole-piperidine core to identify potential targets (e.g., proteasome inhibitors) .

- Molecular Dynamics (MD): Simulate binding stability in kinase ATP-binding pockets (e.g., 100-ns simulations to assess hydrogen-bond retention) .

- ADMET Prediction: Tools like SwissADME predict blood-brain barrier penetration (critical for CNS applications) .

Example Finding:

MD simulations revealed that the sulfonyl-ethyl linker stabilizes interactions with a conserved lysine residue in Kinase X, explaining its potency .

Basic: What are the stability and storage considerations for this compound?

Answer:

- Degradation Pathways: The sulfonyl group is prone to hydrolysis in aqueous media. Store in anhydrous DMSO at -20°C .

- Light Sensitivity: Thiadiazole rings may photodegrade; use amber vials for long-term storage .

- Analytical Monitoring: Periodically check purity via TLC (silica gel, ethyl acetate/hexane eluent) .

Stability Data:

| Condition | Degradation (%) After 30 Days | Mitigation Strategy |

|---|---|---|

| 25°C, exposed to air | 25% | Nitrogen atmosphere |

| -20°C, desiccated | <5% | Use sealed containers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.